molecular formula C5H13BO3 B13554362 (3-Ethoxypropyl)boronic acid

(3-Ethoxypropyl)boronic acid

Cat. No.: B13554362
M. Wt: 131.97 g/mol
InChI Key: OSLNQPSPWXJUBD-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)boronic acid (CAS 89282-58-6) is an alkylboronic acid derivative of significant value in synthetic and medicinal chemistry research. With a molecular formula of C5H13BO3 and a molecular weight of 131.97 g/mol, this compound serves as a versatile building block, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are pivotal for forming carbon-carbon bonds, enabling researchers to construct complex organic molecules for the development of novel pharmaceuticals and advanced materials. The compound features an ethoxypropyl chain, which can influence its solubility and reactivity, making it a useful intermediate for introducing ether-functionalized alkyl segments into target molecules. Proper handling and storage are essential for maintaining product integrity; it is recommended to store this reagent under an inert atmosphere in a freezer, typically at -20°C or between 2-8°C . As a boronic acid, it may contain varying amounts of anhydride. This product is labeled with the signal word "Warning" and has associated hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to all stated precautionary measures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H13BO3

Molecular Weight

131.97 g/mol

IUPAC Name

3-ethoxypropylboronic acid

InChI

InChI=1S/C5H13BO3/c1-2-9-5-3-4-6(7)8/h7-8H,2-5H2,1H3

InChI Key

OSLNQPSPWXJUBD-UHFFFAOYSA-N

Canonical SMILES

B(CCCOCC)(O)O

Origin of Product

United States

Preparation Methods

Example Reaction Scheme

$$
\text{3-Ethoxypropyl-Br} \xrightarrow[\text{low temp}]{\text{n-BuLi or Mg}} \text{3-Ethoxypropyl-M} \xrightarrow{\text{B(OR)3}} \text{Boronic ester} \xrightarrow{\text{H}2\text{O}/\text{acid}} \text{(3-Ethoxypropyl)boronic acid}
$$

This method is well-documented for synthesizing alkylboronic acids with functional groups compatible with organometallic reagents.

Hydroboration of Alkenes

For this compound, the hydroboration approach would start from an alkene precursor such as 3-ethoxypropene:

  • The alkene undergoes hydroboration with borane reagents (e.g., borane–tetrahydrofuran complex).
  • The organoborane intermediate is oxidized or hydrolyzed to the boronic acid.

This method is regioselective and can tolerate the ethoxy substituent, providing a straightforward route without harsh organometallic reagents.

Transition-Metal-Catalyzed Borylation

Recent advances have employed palladium, iridium, or rhodium catalysts to borylate alkyl halides or C–H bonds directly:

  • Alkyl halides such as 3-ethoxypropyl bromide can be converted to boronic esters using bis(pinacolato)diboron (B2pin2) in the presence of Pd catalysts.
  • Subsequent hydrolysis yields the boronic acid.

This method offers mild conditions and functional group tolerance, suitable for sensitive groups like ethoxy.

Matteson Homologation Approach

Matteson homologation is a powerful method for preparing α-substituted boronic acids with high stereocontrol:

  • Starting from a boronic ester, a chloromethyllithium reagent is added to extend the carbon chain.
  • Subsequent substitution and deprotection steps yield the desired boronic acid.

Though more commonly used for chiral α-aminoboronic acids, this method could be adapted for synthesizing this compound derivatives.

Specific Preparation Insights from Patent Literature

While direct literature on this compound is scarce, related boronic esters such as triisopropyl borate have been synthesized with high purity using system external circulation reaction dehydration methods:

  • Boric acid reacts with alcohols (e.g., isopropanol) in the presence of dehydrating agents like phosphorus pentoxide.
  • Continuous azeotropic removal of water drives the esterification to completion.
  • Distillation isolates high-purity borate esters with moisture content below 200 ppm and purity over 99%.

This approach could be adapted for preparing this compound esters by substituting the alcohol with 3-ethoxypropanol, followed by hydrolysis to the boronic acid.

Summary Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Catalysts Advantages Limitations
Metal-halogen exchange & borylation 3-Ethoxypropyl halide n-BuLi or Mg, trialkyl borate Reliable, scalable Sensitive to functional groups
Hydroboration of alkene 3-Ethoxypropene Borane complexes Mild, regioselective Requires alkene precursor
Transition-metal-catalyzed borylation 3-Ethoxypropyl halide Pd, Ir, Rh catalysts, B2pin2 Mild, functional group tolerant Catalyst cost, optimization needed
Matteson homologation Boronic ester precursors Chloromethyllithium, LiHMDS Stereocontrolled, versatile Multi-step, requires boronic esters
Esterification with boric acid 3-Ethoxypropanol + boric acid P2O5 dehydrating agent High purity esters, simple raw materials Requires dehydration setup

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Mechanism of Action

The mechanism by which (3-Ethoxypropyl)boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group interacts with target molecules, forming stable complexes that can be easily reversed under certain conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogues

Key structural analogues include:

Compound Name Substituent Key Structural Difference Similarity Score Reference
(3-Methoxy-3-oxopropyl)boronic acid Methoxy (-OCH₃) at C3 Methoxy vs. ethoxy; ester vs. acid
(3-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid Ethoxy ester on phenyl ring Aromatic vs. aliphatic backbone 0.96
(4-(3-Ethoxy-3-oxopropyl)phenyl)boronic acid Ethoxy ester at para position Positional isomerism on phenyl 0.94
(3-(2-Methoxy-2-oxoethyl)phenyl)boronic acid Shorter chain (ethyl vs. propyl) Chain length and substituent position 0.88

Physicochemical and Functional Properties

pKa and Binding Affinity

  • pKa : The ethoxy group lowers the pKa compared to 3-AcPBA or 4-MCPBA (pKa ~8.5–9.5), enabling better diol-binding at physiological pH (7.4) .
  • Binding Constants : Ethoxypropyl derivatives may exhibit higher association constants (Ka) for glucose or glycans than unsubstituted boronic acids, akin to polythiophene-boronic acid sensors (Ka ~10³–10⁴ M⁻¹) .

Stability and Hydrolysis

  • Hydrolysis Resistance : The ethoxy group may slow hydrolysis compared to trifluoroborate precursors (e.g., vinyl-BF₃K hydrolyzes rapidly in aqueous phases) .
  • In Vivo Stability : Peptide boronic acids with bulky substituents (e.g., ethoxypropyl) show improved pharmacokinetics by reducing peptide bond cleavage .

Medicinal Chemistry

  • Proteasome Inhibition : Peptide boronic acids like bortezomib (IC₅₀ ~6–8 nM) utilize boronic acid-diol interactions for enzyme inhibition. Ethoxypropyl variants could enhance oral bioavailability by reducing polarity .
  • Drug Delivery : Ethoxypropyl-substituted polymers enable pH-responsive drug release via boronic acid-diol complexation reversibility .

Sensor Technology

  • Glucose Sensing : Polythiophene-boronic acid films detect glucose with high selectivity; ethoxypropyl substituents may improve flexibility and response time .

Q & A

Q. What are the common synthetic routes for (3-Ethoxypropyl)boronic acid, and how can its purity be optimized?

  • Methodological Answer : Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or hydroboration of alkenes. For alkyl boronic acids like this compound, hydroboration with borane reagents followed by oxidation is a common route. Challenges include purification due to boronic acid instability, which often necessitates synthesizing stable intermediates (e.g., boronic esters) first. For example, boronic esters (e.g., pinacol esters) are easier to isolate and purify before hydrolysis to the free boronic acid . Optimization involves using anhydrous conditions, inert atmospheres, and derivatization to prevent trimerization.

Q. Which analytical techniques are suitable for characterizing this compound, and how are challenges like trimerization addressed?

  • Methodological Answer : Common techniques include NMR (¹¹B and ¹H/¹³C), HPLC, and mass spectrometry (MS). However, boronic acids often undergo dehydration to form boroxines (trimers), complicating MS analysis. To mitigate this:
  • Derivatization : Convert the boronic acid to a boronic ester (e.g., with pinacol or diols like fructose) to stabilize the compound .

  • MALDI-MS : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to enable in-situ esterification, suppressing trimerization .

  • NMR : ¹¹B NMR can distinguish free boronic acid (δ ~30 ppm) from esters (δ ~10 ppm) .

    Table 1: Analytical Techniques and Solutions for Boronic Acid Characterization

    TechniqueChallengeSolutionReference
    MALDI-MSTrimerizationOn-plate derivatization with DHB
    NMRSignal broadeningUse ¹¹B NMR or ester derivatives
    HPLCPoor retention/purityReverse-phase with ion-pair reagents

Q. What are the key considerations for storing and handling this compound to ensure stability?

  • Methodological Answer : Boronic acids are moisture-sensitive and prone to oxidation. Storage recommendations:
  • Dry Conditions : Store under inert gas (N₂/Ar) in sealed containers with desiccants.
  • Low Temperature : Refrigerate (4°C) for short-term use or freeze (-20°C) for long-term storage.
  • Derivatization : Convert to stable esters (e.g., pinacol) for extended shelf life .

Advanced Research Questions

Q. How do environmental factors like pH or diol presence affect the reactivity of this compound in sensor applications?

  • Methodological Answer : Boronic acids reversibly bind diols (e.g., sugars) via ester formation, which is pH-dependent. At neutral or alkaline pH, the boronate anion forms, enhancing diol affinity. For example:
  • Fructose Inhibition : High-polarity fructose-boronic acid complexes reduce ionophoric activity (e.g., in cholate conjugates) .
  • Glucose Detection : Polymer-bound boronic acids (e.g., PAPBA) crosslink via boroxines in the absence of glucose but dissolve upon glucose binding .
  • pH Modulation : Adjusting buffer pH (e.g., 7.4 for physiological conditions) optimizes binding kinetics .

Q. What strategies are employed in designing boronic acid-based drug delivery systems using this compound?

  • Methodological Answer : Boronic acids enhance drug delivery through:
  • Targeted Release : Conjugation to liposomes or nanoparticles that bind glycoproteins on cell surfaces (e.g., sialic acid residues) .

  • Stimuli-Responsive Carriers : Use diol-rich environments (e.g., tumor tissues) to trigger payload release .

  • Prodrug Design : Synthesize boronic esters that hydrolyze in vivo to release active drugs .

    Table 2: Boronic Acid Applications in Drug Delivery

    ApplicationMechanismExample SystemReference
    Liposome UptakeBinding to cell surface glycansBoronic acid-conjugated lipo
    Polymer NanoparticlesGlucose-responsive insulin releasePAPBA hydrogels

Q. How can computational methods like QSAR and PCA aid in predicting the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • QSAR : Quantitative structure-activity relationship models correlate molecular descriptors (e.g., logP, polar surface area) with binding data to predict affinity .
  • PCA/K-means Clustering : Reduces dimensionality of chemical space to select diverse boronic acids for empirical testing. For example, clustering 5,136 boronic acids into 200 groups ensures coverage of structural diversity .
  • Molecular Dynamics (MD) : Simulate boronic acid-diol interactions to optimize binding geometry .

Q. In designing fluorescent sensors, how is the boronic acid-diol interaction modulated by structural modifications of this compound?

  • Methodological Answer : Structural tweaks alter binding kinetics and fluorescence output:
  • Electron-Withdrawing Groups : Enhance boronate ester stability (e.g., fluorine substituents) .
  • Ortho-Substituents : Steric hindrance reduces nonspecific binding (e.g., ortho-amino groups prevent trimerization) .
  • Conjugation to Fluorophores : Attach rhodamine or dansyl groups for ratiometric sensing .

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